molecular formula C21H19BrN6O2 B11994651 8-(N'-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione

8-(N'-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione

Cat. No.: B11994651
M. Wt: 467.3 g/mol
InChI Key: XWQVVGSEVAZSLE-QRVIBDJDSA-N
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Description

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene-hydrazino group attached to a purine-dione core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione typically involves the condensation of 4-BR-benzaldehyde with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione is unique due to its specific structural features, such as the combination of a benzylidene-hydrazino group with a purine-dione core.

Properties

Molecular Formula

C21H19BrN6O2

Molecular Weight

467.3 g/mol

IUPAC Name

8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C21H19BrN6O2/c1-27-18-17(19(29)25-21(27)30)28(12-11-14-5-3-2-4-6-14)20(24-18)26-23-13-15-7-9-16(22)10-8-15/h2-10,13H,11-12H2,1H3,(H,24,26)(H,25,29,30)/b23-13-

InChI Key

XWQVVGSEVAZSLE-QRVIBDJDSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)Br)CCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CCC4=CC=CC=C4

Origin of Product

United States

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